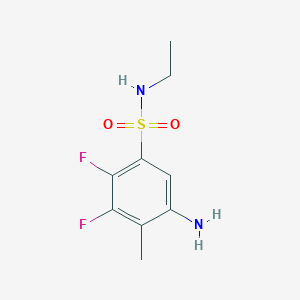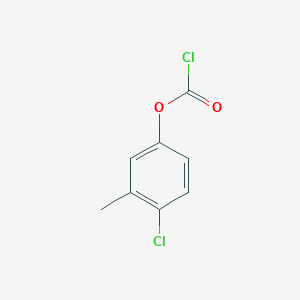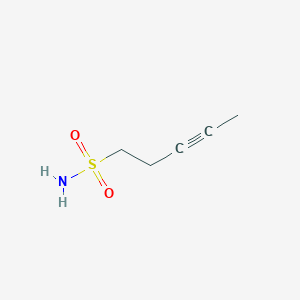![molecular formula C10H15NO2 B13218413 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a nitrogen atom integrated into a tricyclic framework, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new chemical entities.
Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
類似化合物との比較
1-Azaadamantane: Shares a similar tricyclic structure but lacks the carboxylic acid group.
Tricyclo[3.3.1.1,3,7]decane: A hydrocarbon analog without the nitrogen atom.
Adamantane derivatives: Compounds with similar cage-like structures but different functional groups.
Uniqueness: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid stands out due to its combination of a tricyclic framework and a carboxylic acid group. This unique structure imparts distinct chemical properties, making it valuable for various applications that other similar compounds may not fulfill.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7/h6-9H,1-5H2,(H,12,13) |
InChIキー |
YEZGAQFGQCXRMA-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CN(C2)CC1C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



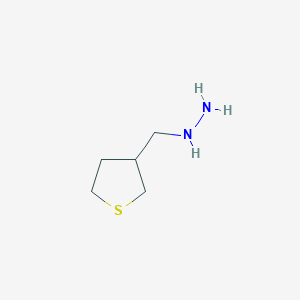

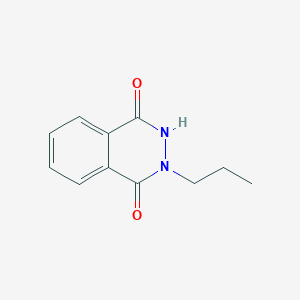
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
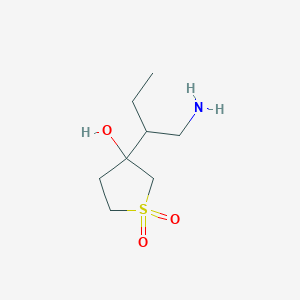
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)

